3-Bodipy-propanoic Acid N-Phenethylspiperone Amide
CAS No.: 121086-10-0
Cat. No.: VC0022040
Molecular Formula: C45H48BF3N6O3
Molecular Weight: 788.723
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121086-10-0 |
|---|---|
| Molecular Formula | C45H48BF3N6O3 |
| Molecular Weight | 788.723 |
| IUPAC Name | 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]phenyl]propanamide |
| Standard InChI | InChI=1S/C45H48BF3N6O3/c1-32-29-33(2)54-41(32)30-40-19-18-39(55(40)46(54,48)49)20-21-43(57)50-37-16-10-34(11-17-37)22-26-52-31-53(38-7-4-3-5-8-38)45(44(52)58)23-27-51(28-24-45)25-6-9-42(56)35-12-14-36(47)15-13-35/h3-5,7-8,10-19,29-30H,6,9,20-28,31H2,1-2H3,(H,50,57) |
| Standard InChI Key | BBVNLSGOIFEWSH-UHFFFAOYSA-N |
| SMILES | [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC4=CC=C(C=C4)CCN5CN(C6(C5=O)CCN(CC6)CCCC(=O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C)C)(F)F |
Introduction
Chemical Properties and Structure
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide (CAS No. 121086-10-0) is a synthetic compound with the molecular formula C45H48BF3N6O3 and a molecular weight of 788.723 g/mol . It appears as a dark red solid with distinct physical and chemical properties that make it suitable for specialized research applications .
The compound's structure integrates a BODIPY fluorophore, which contributes to its fluorescent properties, with phenethylspiperone, a derivative of the antipsychotic drug spiperone. This unique combination results in a molecule that can both bind specifically to dopamine D2 receptors and emit fluorescence under appropriate conditions.
Key Physical and Chemical Properties
The following table summarizes the essential physical and chemical properties of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide:
| Property | Value |
|---|---|
| CAS Number | 121086-10-0 |
| Molecular Formula | C45H48BF3N6O3 |
| Molecular Weight | 788.723 g/mol |
| Physical Form | Dark Red Solid |
| Melting Point | 82-84°C or 89-91°C (varying reports) |
| Solubility | Chloroform, Methanol |
| Storage Temperature | -20°C (Freezer) |
| PubChem ID | 45038427 |
The compound's IUPAC name is 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]phenyl]propanamide . This complex name reflects its intricate molecular structure, which incorporates multiple functional groups and ring systems.
Structural Components and Composition
The structural complexity of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide is essential to its dual functionality. The compound can be understood as having two primary components:
BODIPY Fluorophore Component
The BODIPY (boron-dipyrromethene) portion of the molecule is derived from 3-Bodipy-propanoic Acid (CAS: 165599-63-3) . This component is responsible for the compound's fluorescent properties, which allow for visualization in imaging applications. BODIPY dyes are known for their:
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High quantum yields
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Sharp emission peaks
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Good photostability
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Relatively environment-insensitive fluorescence
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Excitation/emission spectra similar to fluorescein
The BODIPY moiety contains a boron atom bound to two fluorine atoms and a dipyrromethene backbone, creating a rigid and highly fluorescent structure .
Phenethylspiperone Component
The phenethylspiperone portion of the molecule is derived from spiperone, a well-established antipsychotic agent known for its high affinity for dopamine D2 receptors. This component enables the compound to bind specifically to these receptors, making it valuable for studying their distribution, function, and interactions with other molecules. The phenethylspiperone moiety includes:
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A triazaspiro ring system
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A fluorophenyl ketone group
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A phenyl attachment to the triazaspiro nitrogen
The combination of these two functional components yields a molecule that can both bind to specific receptor targets and be visualized through fluorescence microscopy techniques.
Applications in Research
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide has found significant applications in neuropharmacological and biomedical research, primarily due to its specific binding to dopamine D2 receptors coupled with its fluorescent properties.
Neuropharmacological Research
The compound has proven valuable in studying dopamine D2 receptors, which are G protein-coupled receptors involved in various neurological functions, including movement, reward, and learning. Dopamine D2 receptors are targets for many antipsychotic medications, making their study critical for understanding neurological disorders and developing new treatments.
Visualization and Quantification of Receptors
One of the primary applications of this compound is the visualization and quantification of dopamine D2 receptors in living cells and tissues using fluorescence microscopy and other imaging techniques. This capability allows researchers to:
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Track the spatial distribution of D2 receptors within cells
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Monitor changes in receptor concentrations in response to drugs or other stimuli
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Study receptor trafficking and internalization processes
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Examine receptor-ligand interactions in real-time
Specific Research Applications
Recent research has employed 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide in studies examining the relationship between dopamine D2 receptors and various physiological processes. For instance, it has been used to investigate inverse salt sensitivity of blood pressure associated with dopamine D2 receptor variations . In this application, researchers used the compound as a fluorescently labeled D2 receptor antagonist to measure receptor binding and expression in renal proximal tubule cells .
Mechanism of Action
The mechanism of action of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide combines receptor binding specificity with fluorescent reporting capabilities.
Receptor Binding
The phenethylspiperone portion of the molecule allows it to bind with high affinity and specificity to dopamine D2 receptors. Spiperone derivatives are known to function as antagonists at these receptors, blocking the binding of endogenous dopamine and other agonists. When the compound binds to D2 receptors, it:
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Occupies the orthosteric binding site of the receptor
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Prevents activation of the receptor by endogenous ligands
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May induce conformational changes in the receptor structure
Fluorescent Reporting
The BODIPY fluorophore portion of the molecule enables visualization of the compound's location within biological samples. When exposed to appropriate excitation wavelengths, the BODIPY moiety emits fluorescence that can be detected using standard fluorescence microscopy techniques. This allows researchers to:
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Visualize the localization of D2 receptors within cells or tissues
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Track changes in receptor distribution over time
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Quantify receptor density in different regions of interest
The combination of these two mechanisms makes 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide particularly valuable for studying how drugs and other compounds interact with dopamine D2 receptors in living systems.
Comparison with Related Compounds
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide belongs to a family of related compounds, each with distinct properties and applications. Understanding these relationships helps contextualize its specific research utility.
Comparison with Component Compounds
The following table compares 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide with its component compounds and related molecules:
| Compound | Structure Type | Primary Function | Unique Features |
|---|---|---|---|
| 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide | Fluorescent receptor ligand | Visualization and binding to D2 receptors | Combined imaging and pharmacological properties |
| 3-Bodipy-propanoic Acid | Fluorescent dye | Fluorescent labeling | Carboxylic acid functional group for conjugation, smaller molecular weight (292.09 g/mol) |
| Spiperone | Antipsychotic | Dopamine receptor antagonist | Established pharmacological profile, no fluorescent properties |
| N-Phenethylspiperone | Dopamine antagonist | Receptor binding | Directly related to dopamine receptor activity, modified structure for improved targeting |
| 3-Bodipy-propanoic Acid Methyl Ester | Fluorescent ester | Intermediate in synthesis | Modified reactive group, potential precursor in synthesis |
The key advantage of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide over these related compounds is its dual functionality, combining the imaging capabilities of BODIPY dyes with the receptor-binding properties of phenethylspiperone derivatives.
| Supplier | Product Number | Packaging Size | Price (as of 2021) |
|---|---|---|---|
| TRC | B674930 | 2 mg | $370 |
| TRC | B674930 | 10 mg | $1,540 |
| US Biological | 004529 | 1 mg | $496 |
| Biosynth Carbosynth | FB18991 | 2 mg | $578.1 |
| Biosynth Carbosynth | FB18991 | 5 mg | $1,051.1 |
Other suppliers, including Glentham Lifescience (product code: GT4712) and Imugex (catalog no: USB-004529), also offer the compound, though specific pricing information may vary and is subject to change .
Recent Research Applications
Recent research has employed 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide in various applications related to dopamine receptor studies. One notable application involves the investigation of inverse salt sensitivity of blood pressure associated with an altered dopamine D2 receptor.
In this research, the compound (referred to as "Spiperone-FL") was used to measure D2 receptor binding in urine-derived renal proximal tubule cells. The researchers employed the fluorescently labeled antagonist at a concentration of 100 nmol/L for 2 hours to visualize and quantify receptor expression . This approach allowed them to examine how variants in the D2 receptor gene (DRD2) may contribute to paradoxical blood pressure responses to sodium intake.
The study demonstrated that 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide could be used effectively to:
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Assess D2 receptor expression levels in specific cell types
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Evaluate the impact of genetic variants on receptor function
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Study the effects of pharmacological interventions on receptor availability
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Investigate relationships between receptor binding and physiological responses
This application highlights the compound's value in translational research connecting molecular receptor characteristics to broader physiological phenomena .
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